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Frequently Asked Questions (FAQS)

¢ What types of CNS adverse reactions are associated with repotrectinib? Repotrectinib can
cause a broad spectrum of CNS effects. The most commonly reported include dizziness, ataxia (gait
disturbance, balance disorder), and cognitive disorders (memory impairment, disturbance in
attention, confusional state) [1] [2]. Mood disorders (e.g., anxiety) and sleep disorders (e.g., insomnia,
hypersomnia) have also been observed [1].

¢ How common are these reactions in clinical trials? In the TRIDENT-1 trial, which supported the
FDA approval of repotrectinib, the most common adverse reactions (=20%) included several CNS
effects [3] [4]. The table below summarizes their incidence within the safety population treated at the
recommended Phase 2 dose.

e Do these reactions occur in patients without CNS metastases? Yes. Clinical observations
indicate that the incidences of CNS adverse reactions are similar in patients with and without pre-
existing CNS metastases [1] [2].

e What is the recommended management strategy? The standard protocol involves dose
interruption and modification based on the severity of the reaction [1] [2]. For intolerable Grade 2 or
Grade 3 events, therapy should be withheld until symptoms improve to Grade 1 or baseline.
Treatment can then be resumed at the same or a reduced dose. Grade 4 CNS reactions warrant
permanent discontinuation of repotrectinib [1] [5] [2].

Clinical Incidence & Management Protocols

The following tables consolidate the quantitative data and official dosage modification guidelines from

clinical trials and prescribing information.
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Table 1: Incidence of Common CNS Adverse Reactions from TRIDENT-1 Trial (Safety Population,
N=426) [4]

Adverse Reaction Incidence (%)
Dizziness 58%
Dysgeusia (taste distortion) 50%
Ataxia 20%
Cognitive Disorders 20%

Table 2: Recommended Dosage Modifications for CNS Adverse Reactions [1] [2]

Severity of CNS .
. Recommended Dosage Modification

Reaction

Intolerable Grade 2 Withhold dose until recovery to Grade <1 or baseline. Resume at the same or
a reduced dose.

Grade 3 Withhold dose until recovery to Grade <1 or baseline. Resume at a reduced
dose.

Grade 4 Permanently discontinue repotrectinib.

Note: Grading is based on the Common Terminology Criteria for Adverse Events (CTCAE) [2].

Supporting Clinical Evidence & Data

The efficacy and safety profile of repeotrectinib, including the management of CNS effects, is primarily

established on the TRIDENT-1 trial (NCT03093116) [3] [4].

e Study Design: TRIDENT-1 is a global, registrational, first-in-human, Phase 1/2, open-label, single-
arm study designed to evaluate the efficacy and safety of repotrectinib [4].
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¢ Patient Population: The study enrolled patients with advanced solid tumors, including ROS1-positive
NSCLC and NTRK fusion-positive solid tumors. The safety analysis population included all patients
treated at the Phase 2 dose (160 mg once daily for 14 days, then 160 mg twice daily) regardless of
tumor type [4].

¢ Key Findings on Management: The clinical data show that CNS adverse reactions were generally
manageable through dose interruptions, dose reductions, and supportive care [4]. This proactive
management strategy contributed to a low discontinuation rate due to treatment-related adverse
events (3% in the safety population) [4].

The following workflow summarizes the clinical management pathway derived from the trial protocols and

prescribing information:

Patient on Repotrectinib
Reports CNS Symptom

ntolerable Grade 2
or Grade 3 Event?

(Grade 4 Event

Symptoms improve

Yes 0 to < Grade 1
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Key Takeaways for Drug Development Professionals

¢ Management is Feasible: CNS effects are a known class effect of TKIs. The data confirms that with
a structured monitoring and dose-modification protocol, these events can be effectively managed in
most patients, allowing for continued treatment [4].

e Protocol Design is Critical: The successful management strategy hinges on a clear definition of
severity grades and pre-specified action points. Integrating these detailed guidelines into clinical trial
protocols is essential for maintaining patient safety and data integrity.

¢ Consider the Benefit-Risk Profile: The significant and durable antitumor activity of repotrectinib,
particularly in TKI-pretreated patients and those with resistance mutations like ROS1 G2032R,
provides a strong rationale for managing these reversible side effects [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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